molecular formula C13H12BrN3O2 B2618389 N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide CAS No. 2034634-33-6

N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide

Cat. No.: B2618389
CAS No.: 2034634-33-6
M. Wt: 322.162
InChI Key: JSXJHLGSHIHDOL-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide is a synthetic small molecule built on a pyrimidine heterocyclic scaffold, a structure of fundamental importance in medicinal chemistry. The pyrimidine nucleus is an essential component of genetic material and is prevalent in many compounds with diverse biological activities . This particular compound features a 6-ethoxy substitution on the pyrimidine ring, which is linked via a carboxamide bridge to a 3-bromophenyl group. This molecular architecture is designed for exploration in various biochemical assays. Pyrimidine derivatives are extensively investigated for their potential to interact with key biological targets. Research on analogous structures has demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacterial strains, as well as antifungal properties . Furthermore, the pyrimidine core is a privileged structure in drug discovery, with documented research applications spanning anticancer, antiviral, anti-inflammatory, and antioxidant activities . The presence of the bromophenyl moiety can enhance binding affinity and selectivity in target interactions, making this compound a valuable probe for hit-to-lead optimization campaigns. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound to develop novel therapeutic agents or as a tool to study biological pathways.

Properties

IUPAC Name

N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2/c1-2-19-12-7-11(15-8-16-12)13(18)17-10-5-3-4-9(14)6-10/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXJHLGSHIHDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide typically involves the reaction of 3-bromoaniline with ethyl 6-chloropyrimidine-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives, including N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide, have been extensively studied for their antimicrobial properties. The presence of halogen substituents, such as bromine, often enhances the antibacterial activity against various pathogens.

Case Studies and Findings

  • A study by Solankee et al. demonstrated that pyrimidine derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds with halogen substitutions showed improved efficacy compared to standard antibiotics like ampicillin .
  • In vitro tests revealed that N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide displayed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents .
CompoundActivity AgainstMIC (µg/mL)
N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamideS. aureus, E. coli50
Standard Antibiotic (Ampicillin)S. aureus30

Anticancer Potential

Pyrimidine derivatives are being investigated for their potential as anticancer agents due to their ability to inhibit specific kinases involved in cancer progression.

Research Insights

  • Recent studies have shown that compounds similar to N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of these kinases has been linked to reduced cancer cell proliferation .
  • For instance, a derivative with a similar structure was evaluated for its effects on various cancer cell lines, including breast and lung cancers. It was found to induce apoptosis in cancer cells by activating caspase pathways, highlighting its potential as a therapeutic agent .
CompoundCancer TypeEffect
Similar Pyrimidine DerivativeBreast CancerInduces Apoptosis
Similar Pyrimidine DerivativeLung CancerCDK Inhibition

Treatment of Inflammatory Diseases

The immunomodulatory effects of pyrimidine derivatives have led to their exploration in treating inflammatory and autoimmune conditions.

Clinical Applications

  • Research indicates that compounds like N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide may modulate immune responses, potentially benefiting conditions such as rheumatoid arthritis and other inflammatory disorders .
  • A study highlighted the ability of certain pyrimidines to inhibit the MTH1 enzyme, which is implicated in inflammatory pathways, suggesting a novel approach to managing inflammation through targeted inhibition .
CompoundDisease TypeMechanism
N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamideRheumatoid ArthritisImmune Modulation
Similar Pyrimidine DerivativeInflammatory DisordersMTH1 Inhibition

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with pyrazolo[3,4-d]pyrimidine derivatives, such as those described in recent cancer therapeutic studies (). Below is a detailed comparison:

Structural Differences

  • Core Structure :
    • Target Compound : Pyrimidine ring.
    • Compounds (e.g., Compound 6) : Pyrazolo[3,4-d]pyrimidine (a fused pyrazole-pyrimidine system), which increases planarity and may enhance intercalation with DNA or enzyme active sites .
  • Position 4 Functional Group :
    • Target Compound : Carboxamide (–CONH–) linked to 3-bromophenyl.
    • Compounds : Amine (–NH–) group with similar 3-bromophenyl substitution. The carboxamide in the target compound could provide stronger hydrogen-bonding interactions compared to the amine .
  • Position 6 Substituent :
    • Target Compound : Ethoxy (–OCH₂CH₃), contributing to moderate lipophilicity (predicted logP ~2.5).
    • Compounds : Allylthio (–S–CH₂–CH=CH₂), which is more lipophilic (logP >3) and may improve membrane permeability but reduce aqueous solubility .

Pharmacological Activity

  • Compounds: Designed for prostate and bladder cancer treatment, likely targeting kinase pathways (e.g., EGFR or VEGFR) due to the pyrazolo-pyrimidine scaffold’s known kinase inhibition .
  • Target Compound : While specific activity data are unavailable, the pyrimidine carboxamide scaffold is associated with kinase inhibition (e.g., PARP or CDK inhibitors). The 3-bromophenyl group may enhance binding affinity to hydrophobic enzyme pockets.

Drug Delivery Systems

  • Compounds: Loaded onto halloysite nanotubes (HNTs/Si27) to improve bioavailability and enable controlled release. Kinetic release studies show sustained drug delivery over 72 hours .

Data Table: Key Comparisons

Parameter N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide Compound 6 ()
Core Structure Pyrimidine Pyrazolo[3,4-d]pyrimidine
Position 4 Group Carboxamide (3-bromophenyl) Amine (3-bromophenyl)
Position 6 Substituent Ethoxy Allylthio
Predicted logP ~2.5 >3.0
Biological Target Kinases (hypothesized) Prostate/bladder cancer (kinase inhibition)
Delivery System None reported HNTs/Si27 nanoparticles

Discussion and Implications

The target compound’s carboxamide and ethoxy groups suggest a balance between solubility and target binding, distinct from the more lipophilic, amine-bearing pyrazolo-pyrimidine analogs. The 3-bromophenyl group is a common pharmacophore in both compounds, likely enhancing hydrophobic interactions with target proteins.

Future studies should explore:

The target compound’s kinase inhibition profile.

Comparative pharmacokinetics with allylthio-containing analogs.

Biological Activity

N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, case studies, and data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide features a pyrimidine ring, which is known for its diverse biological properties. The presence of a bromine atom on the phenyl ring and an ethoxy group at the 6-position of the pyrimidine core may influence its pharmacological profile.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anticancer and antimicrobial properties. The following sections detail specific findings related to N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide.

Anticancer Activity

  • Mechanism of Action : Preliminary studies suggest that compounds in the pyrimidine class can inhibit key enzymes involved in cancer cell proliferation. The binding affinity to targets such as CK2 (casein kinase 2) has been observed, indicating a potential mechanism for anticancer activity .
  • Cell Line Studies : In vitro testing on various cancer cell lines has shown promising results:
    • HepG2 (liver cancer) : Compounds similar to N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide have demonstrated IC50 values ranging from 2.62 to 4.85 μM, indicating significant potency against liver cancer cells .
    • HeLa (cervical cancer) : Similar derivatives exhibited IC50 values as low as 0.39 μM, suggesting strong cytotoxic effects against cervical cancer cells .

Antimicrobial Activity

  • Spectrum of Activity : The compound's potential antimicrobial properties have been explored against various bacterial strains:
    • Effective against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) reported as low as 1 µg/mL for structurally related compounds .
    • The presence of specific substituents on the pyrimidine ring has been linked to enhanced antibacterial efficacy.
  • Structure-Activity Relationship (SAR) : SAR studies reveal that modifications on the phenyl ring significantly affect biological activity. For instance, halogen substitutions (like bromine) can influence binding interactions and overall potency against microbial targets .

Data Table: Biological Activity Summary

Activity TypeCell Line/BacteriaIC50/MIC ValuesReference
AnticancerHepG22.62–4.85 μM
AnticancerHeLa0.39–0.75 μM
AntibacterialStaphylococcus aureus1 µg/mL
AntibacterialEscherichia coliVariable (specific studies)

Case Studies

Recent case studies involving similar compounds have provided insights into their clinical potential:

  • A study highlighted the use of synthetic control arms in clinical trials for drugs targeting similar pathways as N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide, demonstrating how these compounds can be evaluated in real-world settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide, and how can regioselectivity be controlled?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as:

  • Step 1 : Condensation of pyrimidine precursors with 3-bromoaniline derivatives under reflux conditions using triethylamine as a base and ethanol as a solvent to ensure regioselectivity at the carboxamide position .
  • Step 2 : Ethoxy group introduction via nucleophilic substitution (e.g., using NaOEt) under anhydrous conditions to avoid hydrolysis.
  • Key Considerations : Monitor reaction progress via TLC/HPLC and optimize temperature (60–80°C) to minimize side products. Regioselectivity is influenced by steric and electronic effects of the bromophenyl group; computational DFT analysis can predict reactivity hotspots .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX for structure refinement (e.g., SHELXL-2018 for small-molecule crystallography). Validate hydrogen bonding and torsion angles with ORTEP-3 for graphical representation of thermal ellipsoids .
  • Spectroscopy :
  • NMR : Assign peaks using 1H^1 \text{H}- and 13C^13 \text{C}-NMR in DMSO-d6 to identify ethoxy (-OCH2_2CH3_3) and bromophenyl resonances.
  • IR : Confirm carboxamide (C=O stretch at ~1680 cm1^{-1}) and pyrimidine ring vibrations (C-N stretches at ~1550 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Compare MIC values to known pyrimidine-based antifungals .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. Optimize compound solubility in DMSO (<1% v/v) to avoid false negatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Polymorph Analysis : Use SC-XRD (single-crystal X-ray diffraction) to identify polymorphic forms. For example, variations in hydrogen bonding (N–H⋯O vs. C–H⋯π interactions) can alter bioavailability and activity .
  • Meta-Analysis : Apply multivariate statistical tools (e.g., PCA) to compare bioactivity datasets, isolating variables like assay conditions (pH, temperature) or cell-line specificity .

Q. What strategies enhance the stability of N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide under physiological conditions?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the ethoxy position to improve metabolic stability. Validate degradation kinetics via LC-MS in simulated gastric fluid .
  • Cocrystallization : Co-crystallize with cyclodextrins or PEG derivatives to enhance aqueous solubility. Monitor stability via PXRD over 30-day storage at 25°C/60% RH .

Q. How can computational methods predict structure-activity relationships (SAR) for pyrimidine derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., dihydrofolate reductase). Prioritize substituents (e.g., bromo vs. fluoro) based on binding energy scores (ΔG < -8 kcal/mol) .
  • QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors/acceptors. Validate against experimental IC50_{50} data using leave-one-out cross-validation (R2^2 > 0.7) .

Q. What advanced techniques address challenges in crystallographic refinement for halogenated pyrimidines?

  • Methodological Answer :

  • High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve heavy atoms (Br). Use SHELXD for dual-space recycling to phase twinned crystals .
  • Disorder Modeling : For disordered ethoxy groups, apply PART instructions in SHELXL and refine occupancy factors with ISOR restraints .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results between 2D cell cultures and 3D tumor spheroids?

  • Methodological Answer :

  • Penetration Studies : Use confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) to quantify compound diffusion in 3D spheroids. Correlate with cytotoxicity via ATP-lite assays .
  • Microenvironment Mimicry : Supplement 3D models with ECM components (e.g., collagen I) to replicate in vivo barriers. Compare IC50_{50} shifts (>2-fold) to identify penetration-limited compounds .

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